molecular formula C17H21N5O3 B5547040 N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-1,3-benzodioxole-5-carboxamide

N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-1,3-benzodioxole-5-carboxamide

Cat. No. B5547040
M. Wt: 343.4 g/mol
InChI Key: PEQRPWCMSBDOKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of derivatives and analogs related to the specified chemical structure often involves multi-step reactions, including condensation, alkylation, and cyclization processes. For instance, the synthesis of related pyrimidine derivatives can be accomplished through the reaction of carboxamide with aromatic aldehydes or by the condensation of ethyl 2-alkylacetoacetates with N,N-diethylguanidine, highlighting the versatility and complexity of synthesizing such compounds (Rahmouni et al., 2016).

Molecular Structure Analysis

Molecular structure analysis, including X-ray crystallography, reveals the "folate" mode binding of the pyrimidine ring, as seen in related compounds. This binding mode is critical for understanding the interaction of such molecules with biological targets (Gangjee et al., 2009).

Scientific Research Applications

Human Urinary Carcinogen Metabolites: Biomarkers for Tobacco and Cancer

Research emphasizes the role of specific metabolites, including those similar to N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-1,3-benzodioxole-5-carboxamide, in evaluating carcinogen exposure from tobacco. These metabolites serve as crucial biomarkers for understanding the link between tobacco use and cancer risk, highlighting the importance of chemical analysis in public health studies (Hecht, 2002).

Metoclopramide: Clinical Use and Pharmacological Properties

Though metoclopramide's structure and applications differ from the compound , its study offers insights into how modifications of molecular structures can impact pharmacological properties and clinical uses. This understanding is vital for the development of new drugs with specific therapeutic targets (Pinder et al., 2012).

Benzene-1,3,5-tricarboxamide: Supramolecular Chemistry

The research on benzene-1,3,5-tricarboxamide underscores the potential of chemical compounds in nanotechnology and polymer processing. By understanding the self-assembly behaviors of such molecules, scientists can create novel materials with applications ranging from biomedical to industrial uses (Cantekin et al., 2012).

Eticlopride: Behavioral Effects and Dopamine Receptor Antagonism

Research on eticlopride, a dopamine D2-like receptor antagonist, illustrates the compound's utility in neuroscience studies, especially for understanding dopamine's role in behavior and potential therapeutic applications for psychiatric disorders (Martelle & Nader, 2008).

properties

IUPAC Name

N-[2-[[2-(ethylamino)-6-methylpyrimidin-4-yl]amino]ethyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O3/c1-3-18-17-21-11(2)8-15(22-17)19-6-7-20-16(23)12-4-5-13-14(9-12)25-10-24-13/h4-5,8-9H,3,6-7,10H2,1-2H3,(H,20,23)(H2,18,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEQRPWCMSBDOKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=CC(=N1)NCCNC(=O)C2=CC3=C(C=C2)OCO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-((2-(ethylamino)-6-methylpyrimidin-4-yl)amino)ethyl)benzo[d][1,3]dioxole-5-carboxamide

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